![molecular formula C17H19N3O4 B2608690 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1210908-69-2](/img/structure/B2608690.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

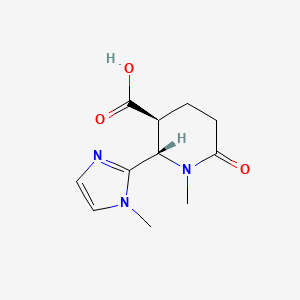

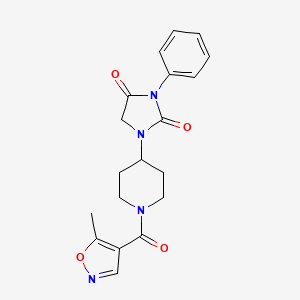

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a pyrimidinone group, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar benzodioxole-type compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxole group attached to a pyrimidinone group via an acetamide linker. The benzodioxole group is a type of aromatic ether, while the pyrimidinone group is a type of heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anticancer Agents: The benzo[d][1,3]dioxole scaffold has attracted attention due to its potential as a pharmacophore for anticancer agents. Researchers explore derivatives of this compound for their cytotoxic effects against cancer cells. By modifying the substituents on the aromatic ring or the acetamide moiety, scientists aim to enhance selectivity and potency. Early studies suggest that certain derivatives exhibit promising antiproliferative activity against various cancer cell lines .

Anti-inflammatory Compounds: The presence of the benzo[d][1,3]dioxole ring system in this compound may contribute to anti-inflammatory properties. Researchers investigate its potential as an inhibitor of pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or as a modulator of inflammatory pathways. These efforts aim to develop novel anti-inflammatory drugs with improved efficacy and reduced side effects.

Organic Synthesis and Chemical Reactions

Building Block for Organic Synthesis: The benzo[d][1,3]dioxole motif serves as a versatile building block in organic synthesis. Chemists utilize it to construct more complex molecules through functional group transformations. For instance, the compound can undergo arylation reactions, aza-Michael additions, and Bischler–Napieralski cyclizations to yield diverse products. Researchers explore these synthetic routes to access structurally diverse compounds for drug discovery and material science .

Silane Derivatives: The compound’s triethoxysilane derivative, (benzo[d][1,3]dioxol-5-ylmethyl)triethoxysilane , finds applications in materials science. It acts as a coupling agent, promoting adhesion between organic polymers and inorganic surfaces. Researchers use it to modify surfaces, enhance coating durability, and improve material compatibility .

Materials Science and Surface Modification

Silica-Based Materials: The triethoxysilane derivative can be hydrolyzed to form silanol groups, which then condense to create silica-based materials. These materials find use in coatings, adhesives, and sealants. The benzo[d][1,3]dioxole functionality imparts specific properties to the resulting materials, such as improved water repellency, UV resistance, and mechanical strength .

Natural Product Total Synthesis

Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure plays a crucial role in the total synthesis of aporphine alkaloids. Researchers have achieved the first total synthesis of several aporphines, including (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, using this scaffold. These alkaloids exhibit diverse biological activities, making their efficient synthesis valuable for drug development and chemical biology .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11(2)13-6-17(22)20(9-19-13)8-16(21)18-7-12-3-4-14-15(5-12)24-10-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBPECMBCMRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2608625.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)